1-Isopropyl-7-thia-2-azaspiro[3.5]nonane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-yl-7-thia-2-azaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NS/c1-8(2)9-10(7-11-9)3-5-12-6-4-10/h8-9,11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEUYUUZILGGQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCSCC2)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization of 1 Isopropyl 7 Thia 2 Azaspiro 3.5 Nonane and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and their spatial relationships. For a molecule with the complexity of 1-Isopropyl-7-thia-2-azaspiro[3.5]nonane, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.
Proton (¹H) NMR Analysis
Proton NMR spectroscopy provides information about the number of different types of protons and their neighboring protons in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals for the protons of the isopropyl group, the azetidine (B1206935) ring, and the thiane (B73995) ring.
The isopropyl group would present as a doublet for the two methyl groups and a septet for the methine proton, a characteristic pattern indicating their mutual coupling. The protons on the four-membered azetidine ring are expected to show complex splitting patterns due to geminal and vicinal coupling. Similarly, the protons on the six-membered thiane ring would display multiplets, with their chemical shifts influenced by the presence of the neighboring sulfur atom and the spirocyclic center.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Isopropyl-CH | 3.0 - 3.5 | Septet | 6.5 - 7.0 |
| Isopropyl-CH₃ | 1.0 - 1.2 | Doublet | 6.5 - 7.0 |
| Azetidine-CH₂ | 2.5 - 3.0 | Multiplet | - |
| Thiane-CH₂ (adjacent to S) | 2.6 - 3.1 | Multiplet | - |
Carbon-13 (¹³C) NMR Analysis
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., sp³, spiro, attached to a heteroatom).
The spiro carbon atom is a key feature and is expected to resonate at a characteristic downfield shift. The carbons of the isopropyl group, the azetidine ring, and the thiane ring will appear in specific regions of the spectrum. The carbons directly attached to the nitrogen and sulfur atoms will be deshielded and thus appear at lower field compared to the other methylene (B1212753) carbons in the rings.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Spiro-C | 60 - 70 |
| Isopropyl-CH | 55 - 65 |
| Isopropyl-CH₃ | 18 - 22 |
| Azetidine-C (adjacent to N) | 45 - 55 |
| Azetidine-CH₂ | 30 - 40 |
| Thiane-C (adjacent to S) | 25 - 35 |
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, NOESY)
Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms in complex molecules.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the methine and methyl protons of the isopropyl group, as well as between adjacent protons within the azetidine and thiane rings. This helps in tracing the proton networks within each ring system.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC spectroscopy is used to identify long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different fragments of the molecule. For instance, HMBC would show correlations between the isopropyl methine proton and the carbons of the azetidine ring, confirming the point of attachment. It would also be instrumental in assigning the quaternary spiro carbon by observing correlations from protons on both rings.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This is valuable for determining the stereochemistry and conformation of the molecule. For instance, NOESY could reveal through-space interactions between the isopropyl group and protons on the azetidine or thiane rings, providing insights into the preferred orientation of the isopropyl substituent.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₁H₂₁NS), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. The presence of sulfur would be indicated by the characteristic isotopic pattern, with a notable M+2 peak due to the natural abundance of the ³⁴S isotope.
Fragmentation Pattern Analysis (e.g., Electron Ionization Mass Spectrometry)
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion which then undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information.
For this compound, the fragmentation is likely to be initiated by the cleavage of bonds adjacent to the heteroatoms and the spiro center. Key fragmentation pathways could include:
Loss of the isopropyl group: A prominent fragment would likely correspond to the loss of the isopropyl radical (•CH(CH₃)₂), leading to a stable cation.
Ring cleavage of the azetidine ring: Cleavage of the four-membered ring is a common fragmentation pathway for azetidines.
Fragmentation of the thiane ring: The thiane ring can undergo cleavage, potentially with the loss of small sulfur-containing fragments.
Retro-Diels-Alder type fragmentation: Although not a classic Diels-Alder system, spirocyclic compounds can undergo complex rearrangements and fragmentations that resemble retro-Diels-Alder reactions, leading to the cleavage of the six-membered ring.
Table 3: Predicted Key Fragments in the EI-MS of this compound
| m/z | Predicted Fragment |
|---|---|
| 199 | [M]⁺• (Molecular Ion) |
| 156 | [M - C₃H₇]⁺ |
| 142 | [M - C₄H₉]⁺ |
| 114 | Fragment from azetidine ring cleavage |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is characterized by absorption bands corresponding to its key structural features: the secondary amine, the aliphatic rings, the isopropyl group, and the carbon-sulfur bond.
The N-H stretching vibration of the secondary amine is typically observed as a single, medium-intensity peak in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching vibrations from the spirocyclic framework and the isopropyl group appear as strong, sharp peaks in the 2850-3000 cm⁻¹ range. vscht.cz Additional bands related to C-H bending vibrations for CH₂ and CH₃ groups are expected in the 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹ regions, respectively. The C-S stretching vibration is generally weak and appears in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium |
| Alkane | C-H Stretch | 2850 - 2970 | Strong |
| Methylene | C-H Bend (Scissoring) | ~1465 | Variable |
| Methyl | C-H Bend (Asymmetric) | ~1450 | Variable |
| Methyl | C-H Bend (Symmetric) | ~1375 | Variable |
| Thioether | C-S Stretch | 600 - 800 | Weak |
Chromatographic Methods for Isolation and Purity Assessment
Chromatography is essential for the separation, isolation, and purity verification of synthetic compounds. A suite of chromatographic techniques is necessary to fully characterize this compound.
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is expected to be amenable to GC analysis. The technique is primarily used for assessing purity and can be coupled with a mass spectrometer (GC-MS) for structural confirmation. A non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be appropriate for separation. The basic nature of the amine may necessitate the use of a base-deactivated column to prevent peak tailing and ensure symmetrical peak shapes.
Table 2: Representative Gas Chromatography Parameters for Purity Analysis
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) at 300 °C |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for purity determination and preparative isolation. UPLC offers advantages in terms of speed, resolution, and solvent consumption by using columns packed with sub-2 µm particles.
For a basic compound like this compound, reversed-phase chromatography is the most common approach. A C18 stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). To ensure good peak shape for the basic amine, an acidic modifier such as formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase to suppress the ionization of free silanol (B1196071) groups on the silica (B1680970) support and protonate the analyte.
Table 3: Typical HPLC/UPLC Conditions for Analysis
| Parameter | HPLC Condition | UPLC Condition |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 95% B over 15 min | 10% to 95% B over 3 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Detection | UV at 210 nm; Mass Spectrometry (ESI+) | UV at 210 nm; Mass Spectrometry (ESI+) |
Chiral Supercritical Fluid Chromatography (SFC)
As this compound is a chiral molecule, separating its enantiomers is critical. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for chiral separations, often outperforming HPLC in terms of speed and efficiency. chromatographyonline.comresearchgate.net SFC uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for rapid separations at high flow rates with low backpressure. chromatographyonline.comnih.gov
The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely effective. For primary and secondary amines, crown ether-based CSPs can also provide excellent resolution. wiley.com The mobile phase is typically modified with a polar organic solvent, such as methanol or ethanol, and often includes a small amount of an acidic or basic additive to improve peak shape and selectivity. chromatographyonline.comfagg.be The ability to resolve enantiomers 3 to 5 times faster than HPLC makes SFC ideal for high-throughput screening and preparative separations. chromatographyonline.com
Table 4: Chiral SFC Method Development Screening Platform
| Parameter | Condition |
| Columns | Polysaccharide-based CSPs (e.g., Chiralpak series) |
| Mobile Phase | Supercritical CO₂ / Methanol (with 0.1% additive) |
| Isocratic Elution | Screened at 10%, 20%, 30%, 40% Methanol |
| Additives | Trifluoroacetic Acid (TFA), Diethylamine (DEA) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV-PDA (Photodiode Array) |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique yields precise information on bond lengths, bond angles, torsional angles, and the absolute configuration of stereocenters.
While specific crystallographic data for this compound is not publicly available, analysis of related structures, such as 6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide, illustrates the type of data obtained. iucr.org For such a compound, the analysis would confirm the spirocyclic junction, the conformation of both the azetidine and thiacyclohexane rings (e.g., chair, boat, or twist-boat), and the relative orientation of the isopropyl substituent. The data would be deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), providing a permanent and verifiable record of the compound's solid-state structure.
Table 5: Illustrative Crystallographic Data for a Thia-Azaspirocyclic Analogue
| Parameter | Example Data |
| Chemical Formula | C₁₉H₁₉NO₃S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Åα = XX.X°, β = YY.Y°, γ = ZZ.Z° |
| Volume | VVV.V ų |
| Z (Molecules/unit cell) | 2 |
| Calculated Density | 1.XXX g/cm³ |
| Final R-indices [I>2σ(I)] | R₁ = 0.0XXX, wR₂ = 0.YYYY |
| Goodness-of-fit on F² | 1.XXX |
| Data presented is representative and based on a related published structure for illustrative purposes. iucr.org |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment)
Electronic Circular Dichroism (ECD) is a form of spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub It is a powerful, non-destructive method for assigning the absolute configuration of stereocenters. mdpi.com The technique is particularly robust when experimental ECD spectra are compared with theoretical spectra generated through quantum mechanical calculations. nih.govresearchgate.net
The process involves first determining the stable conformations of the (R) and (S) enantiomers using computational methods like Density Functional Theory (DFT). Subsequently, the ECD spectrum for each stable conformer is calculated using Time-Dependent DFT (TD-DFT). researchgate.net A Boltzmann-averaged theoretical spectrum is then generated for each enantiomer and compared to the experimental spectrum measured on an isolated enantiomeric sample. A strong correlation between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for an unambiguous assignment of its absolute configuration. nih.govresearchgate.net This combined experimental and computational approach has become a standard for stereochemical assignment in modern organic chemistry. nih.govdtu.dk
Table 6: Hypothetical ECD Data for Absolute Configuration Assignment
| Source | Cotton Effect 1 (λ [nm], Δε) | Cotton Effect 2 (λ [nm], Δε) | Assigned Configuration |
| Experimental Sample | 235, +4.2 | 210, -2.8 | - |
| TD-DFT Calculated (S)-Enantiomer | 238, +4.5 | 212, -3.1 | (S) |
| TD-DFT Calculated (R)-Enantiomer | 238, -4.5 | 212, +3.1 | - |
| Data is hypothetical and for illustrative purposes only. |
Reaction Mechanisms and Chemical Reactivity of 1 Isopropyl 7 Thia 2 Azaspiro 3.5 Nonane Systems
Mechanistic Pathways of Spirocyclization Reactions
The synthesis of the 2-azaspiro[3.5]nonane core can be achieved through various synthetic strategies, primarily involving intramolecular cyclization reactions. One common approach is the formation of the strained azetidine (B1206935) ring in the final steps. For instance, a precursor containing a pre-formed cyclohexane (B81311) or thiacyclohexane moiety with a suitable tethered amine and leaving group can undergo intramolecular nucleophilic substitution to forge the four-membered ring.
Another powerful method for constructing azetidine rings is through [2+2] cycloaddition reactions. rsc.org For spirocyclic systems, this often involves the reaction of an exocyclic alkene with an isocyanate to form a β-lactam, which can then be reduced to the corresponding azetidine. domainex.co.uk For example, the reaction of a methylidene-thiacyclohexane with an appropriate isocyanate, followed by reduction, would provide the 2-azaspiro[3.5]nonane skeleton. The mechanism for the initial cycloaddition proceeds through a concerted pathway or a stepwise pathway involving a zwitterionic intermediate, depending on the substrates and reaction conditions. Subsequent reduction of the lactam carbonyl group, typically with strong reducing agents like lithium aluminum hydride (LiAlH₄) or aluminum hydride (AlH₃), yields the final azetidine ring. domainex.co.uk
Strain-release driven spirocyclization represents another advanced strategy, where highly strained precursors, such as azabicyclo[1.1.0]butyl ketones, can react with nucleophiles to undergo rearrangement and form spiro-azetidine systems. nih.gov
Reactivity Profiles of the Azetidine and Piperidine (B6355638) Rings within the Spirocyclic Scaffold
The reactivity of the 1-Isopropyl-7-thia-2-azaspiro[3.5]nonane scaffold is dominated by the characteristics of its two constituent rings.
Azetidine Ring Reactivity: The four-membered azetidine ring is characterized by significant ring strain (approximately 25.4 kcal/mol), making it susceptible to ring-opening reactions. rsc.orgresearchgate.netrsc.org This strain-driven reactivity is a cornerstone of azetidine chemistry. rsc.org Nucleophilic ring-opening is a major reaction pathway, often requiring activation of the nitrogen atom by protonation or conversion to a quaternary ammonium (B1175870) salt. magtech.com.cn Under acidic conditions, the azetidine nitrogen is protonated, which facilitates attack by a nucleophile at one of the ring carbons, leading to cleavage of a C-N bond. youtube.com The regioselectivity of the attack depends on electronic and steric factors of the substituents. magtech.com.cn
The nitrogen atom of the azetidine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. It readily reacts with electrophiles such as alkyl halides and acyl chlorides in N-alkylation and N-acylation reactions, respectively. youtube.com
Thiacyclohexane (Piperidine Analogue) Ring Reactivity: The six-membered thiacyclohexane ring is significantly less strained than the azetidine ring and behaves much like a typical acyclic thioether. The sulfur atom is a key reactive site. It can be readily oxidized using common oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide to form the corresponding sulfoxide (B87167) and subsequently the sulfone. lookchem.com This transformation significantly alters the electronic properties and steric profile of the molecule.
Reactivity of the Isopropyl Substituent
The isopropyl group attached to the C1 position of the azetidine ring is a saturated alkyl group and is generally considered to be chemically inert under standard reaction conditions. Its primary influence on reactivity is steric. It can hinder the approach of reactants to the azetidine ring, potentially influencing the regioselectivity of ring-opening reactions or the stereochemical outcome of reactions at the nitrogen atom.
While direct functionalization of the isopropyl group is challenging, it can undergo fragmentation under high-energy conditions, such as those found in mass spectrometry. arkat-usa.orgresearchgate.net Under electron ionization, the bond between the azetidine ring and the isopropyl group can cleave, leading to the loss of a propyl radical or propene.
Transformation Mechanisms for Functionalization and Derivatization
The multiple reactive sites on the this compound scaffold allow for a variety of functionalization and derivatization reactions. These transformations can be used to modulate the physicochemical properties of the molecule. The primary mechanisms involve nucleophilic attack by the nitrogen atom, oxidation at the sulfur atom, and strain-driven ring-opening of the azetidine.
A summary of potential derivatization reactions is presented in the table below.
| Reaction Type | Reagent | Reactive Site | Product Type | Mechanism |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Azetidine Nitrogen | Quaternary Ammonium Salt | Nucleophilic Substitution (Sₙ2) |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Azetidine Nitrogen | N-Acyl Azetidine | Nucleophilic Acyl Substitution |
| Sulfur Oxidation | mCPBA (1 equiv.) | Thiacyclohexane Sulfur | Sulfoxide | Electrophilic Oxidation |
| Sulfur Oxidation | mCPBA (2 equiv.) | Thiacyclohexane Sulfur | Sulfone | Electrophilic Oxidation |
| Ring Opening | Acid (e.g., HCl) and Nucleophile (e.g., H₂O) | Azetidine Ring (C-N bonds) | Amino Alcohol | Acid-catalyzed Nucleophilic Ring Opening |
Analysis of Fragmentation Pathways
In mass spectrometry, particularly under electron ionization (EI), this compound is expected to undergo characteristic fragmentation, providing valuable structural information. libretexts.org The fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.
Key expected fragmentation pathways include:
Loss of the Isopropyl Group: A prominent fragmentation pathway is often the cleavage of the bond alpha to the nitrogen atom. This would result in the loss of a propyl radical (C₃H₇•, 43 Da) or propene (C₃H₆, 42 Da) via a rearrangement, leading to a stable ion.
Alpha-Cleavage of the Rings: Cleavage of the bonds adjacent (alpha) to the heteroatoms is a common fragmentation route for amines and thioethers. libretexts.org This can occur in both the azetidine and thiacyclohexane rings. For example, cleavage of the C-C bond adjacent to the nitrogen in the azetidine ring can lead to the formation of resonance-stabilized ions.
Ring Fragmentation: The molecular ion can undergo cleavage of the spiro-center or fragmentation within the rings themselves. The thiacyclohexane ring might lose ethylene (B1197577) (C₂H₄, 28 Da) or thioformaldehyde (B1214467) (CH₂S, 46 Da). docbrown.info The azetidine ring can fragment in various ways due to its strain.
Retro-[2+2] Cycloaddition: If the molecule was synthesized via a [2+2] cycloaddition, a retro-cycloaddition pathway might be observed in the mass spectrum, leading to fragments corresponding to the initial alkene and imine precursors.
The table below summarizes some of the plausible fragment ions that could be observed in the mass spectrum of this compound.
| m/z Value | Proposed Fragment Structure | Likely Neutral Loss |
|---|---|---|
| [M-15]⁺ | [M-CH₃]⁺ | Methyl radical (from isopropyl group) |
| [M-43]⁺ | [M-C₃H₇]⁺ | Propyl radical (from isopropyl group) |
| [M-42]⁺ | [M-C₃H₆]⁺ | Propene (from isopropyl group via rearrangement) |
| Variable | Fragment from Spiro-cleavage | Ring fragment radical |
| Variable | Fragment from Thiacyclohexane ring opening | e.g., C₂H₄, CH₂S |
Stereochemical Aspects of 1 Isopropyl 7 Thia 2 Azaspiro 3.5 Nonane
Enantioselective and Diastereoselective Synthesis of Spiro[3.5]nonanes
The construction of the spiro[3.5]nonane core with control over its stereochemistry is a significant synthetic challenge. The molecule 1-Isopropyl-7-thia-2-azaspiro[3.5]nonane possesses at least two stereocenters: the spirocarbon (C5) and the carbon atom bearing the isopropyl group (C1). This gives rise to the possibility of multiple diastereomers and enantiomers. The synthesis of such structures with high stereoselectivity is crucial for isolating specific isomers.
Enantioselective Synthesis: Approaches to enantiomerically pure spiro compounds often rely on asymmetric catalysis. For instance, rhodium-catalyzed cyclopropanation reactions have been effectively used to synthesize azaspiro[n.2]alkanes with high enantioselectivity. acs.orgacs.org In a relevant example, the reaction of an exomethylene-containing piperidine (B6355638) (a structural analog of the thiane (B73995) ring) with an aryldiazoacetate in the presence of a chiral dirhodium tetracarboxylate catalyst, Rh₂(S-p-PhTPCP)₄, yielded an azaspiro[3.5]nonane derivative with 90% enantiomeric excess (ee). acs.orgacs.org This type of strategy could be adapted to form the spiro[3.5]nonane core of the target molecule, where a chiral catalyst guides the formation of one enantiomer over the other.
Diastereoselective Synthesis: Diastereoselectivity is critical for controlling the relative configuration of the stereocenters at C1 and C5. Many synthetic methods for spirocycles, including multicomponent reactions and cascade cyclizations, can exhibit high levels of diastereoselectivity. rsc.org For example, the diastereoselective formation of spiro[tetrahydrothiophene-3,3′-pyrazol] derivatives has been achieved through a DABCO-catalyzed Michael/Michael cyclization cascade, yielding products with a diastereomeric ratio (d.r.) greater than 20:1. researchgate.net Such strategies, which form multiple bonds and stereocenters in a single operation, are powerful tools for constructing complex spirocyclic systems. The choice of reactants and reaction conditions can influence which diastereomer is formed preferentially.
Application of Chiral Auxiliaries and Catalytic Systems in Stereocontrol
To achieve high levels of stereocontrol, synthetic chemists employ chiral auxiliaries and catalytic systems. These tools are fundamental to modern asymmetric synthesis. wikipedia.orgresearchgate.net
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed. This strategy is widely used in asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.netresearchgate.net For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry during the formation of either the azetidine (B1206935) or thiane ring, or during the introduction of the isopropyl group. Sulfur-based chiral auxiliaries, such as thiazolidinethiones and oxazolidinethiones derived from amino acids, have proven to be highly effective, providing excellent diastereoselectivity in many C-C bond-forming reactions. scielo.org.mxsigmaaldrich.com
Catalytic Systems: Asymmetric catalysis offers a more efficient route to chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of a chiral product. As mentioned, chiral dirhodium catalysts are highly effective for the enantioselective synthesis of azaspirocycles. acs.orgacs.org The catalyst, Rh₂(S-p-PhTPCP)₄, has shown particular promise in achieving both high enantioselectivity and diastereoselectivity in cyclopropanation reactions that form spiro compounds. acs.org The selection of the appropriate catalyst and ligands is critical for maximizing stereocontrol.
Below is a table summarizing representative results for the stereoselective synthesis of analogous azaspiro compounds using a catalytic system.
| Catalyst | Substrate | Product Type | Yield | d.r. | ee | Reference |
| Rh₂(S-p-PhTPCP)₄ | 3-Methyleneoxetane | Oxaspiro[2.3]hexane | 79% | - | 98% | acs.org |
| Rh₂(S-p-PhTPCP)₄ | 4-Methylenepiperidine | Azaspiro[2.5]octane | 74% | - | 96% | acs.orgacs.org |
| Rh₂(S-p-PhTPCP)₄ | Azaspiro[3.5]nonane precursor | Dispirocyclopropane | 80% | - | 90% | acs.orgacs.org |
Conformational Analysis and Dynamic Processes within the Spiro[3.5]nonane Core
The spiro[3.5]nonane framework consists of a puckered four-membered azetidine ring and a six-membered thiane ring fused at a single carbon atom. This spiro-fusion significantly restricts the conformational freedom of both rings compared to their non-fused counterparts. nih.gov
The six-membered thiane ring is expected to adopt a stable chair conformation to minimize torsional and steric strain. The four-membered azetidine ring is not planar and exists in a puckered conformation. The dynamic processes for this core would include the ring-flipping of the thiane chair and the puckering motion of the azetidine ring. The presence of the bulky isopropyl group at the C1 position on the azetidine ring will heavily influence the conformational equilibrium, likely favoring a conformation where this group occupies a pseudo-equatorial position to reduce steric hindrance.
Chirality at the Spirocenter and its Influence on Molecular Architecture
The central spirocarbon atom in this compound is a quaternary stereocenter, which is a key source of the molecule's chirality. This spirocenter fixes the relative orientation of the azetidine and thiane rings in a nearly orthogonal arrangement, defining the molecule's three-dimensional shape.
While nitrogen and sulfur atoms can be chiral centers, they may not contribute to stable, isolable stereoisomers in this specific molecule. fiveable.meopenstax.org Trivalent nitrogen atoms, such as the secondary amine in the azetidine ring, typically undergo rapid pyramidal inversion at room temperature. libretexts.orglumenlearning.comlibretexts.org This rapid interconversion between enantiomeric forms means the nitrogen atom is not a stable stereocenter. libretexts.orglumenlearning.com Similarly, the divalent sulfur atom in the thiane ring (a thioether) is not a stereocenter. Therefore, the stable and defining chirality of the molecule arises from its carbon framework, specifically the spirocenter and the substituted C1 carbon.
Computational Chemistry Studies on Spiro 3.5 Nonane Systems with Nitrogen and Sulfur
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) and other ab initio approaches are used to solve the Schrödinger equation, providing a detailed picture of electron distribution and orbital energies. cuny.edu For a molecule such as 1-isopropyl-7-thia-2-azaspiro[3.5]nonane, these calculations can elucidate key electronic properties.
DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G*, can be used to determine the molecule's ground state geometry and electronic structure. researchgate.net Such studies yield information on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen and sulfur atoms are expected to be electron-rich centers.
Table 1: Representative Electronic Properties from DFT Calculations for a Thia-Azaspiro[3.5]nonane System
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -0.8 eV | Reflects the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.7 eV | Correlates with the chemical stability of the compound. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |
Computational Conformational Analysis and Energy Landscape Mapping
The three-dimensional structure of a molecule is crucial to its function and reactivity. Spirocyclic systems like this compound can adopt various conformations due to the flexibility of the heterocyclic rings. Computational conformational analysis aims to identify the most stable conformers and map the potential energy surface. nih.gov
Molecular mechanics calculations, using force fields like COSMIC, can be employed for an initial scan of the conformational space. nih.gov This is often followed by more accurate quantum mechanical calculations (e.g., DFT) to optimize the geometries of the identified low-energy conformers and to calculate their relative energies. The piperidine (B6355638) ring in the spiro[3.5]nonane system can exist in chair, boat, or twist-boat conformations, with the substituents occupying either axial or equatorial positions. ias.ac.in
The results of a conformational analysis are typically presented as a potential energy landscape, where the energies of different conformers are plotted against key dihedral angles. This mapping helps to understand the dynamic behavior of the molecule and the energy barriers between different conformations. For instance, studies on substituted piperidines have shown that the presence of bulky substituents can significantly influence the preferred conformation. rsc.orgwhiterose.ac.uk
Table 2: Hypothetical Relative Energies of Conformers for this compound
| Conformer | Piperidine Ring Conformation | Isopropyl Group Orientation | Relative Energy (kcal/mol) |
| 1 | Chair | Equatorial | 0.00 |
| 2 | Chair | Axial | 2.5 |
| 3 | Twist-Boat | - | 5.8 |
| 4 | Boat | - | 6.5 |
Reaction Pathway Modeling and Transition State Investigations
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the reaction pathway, chemists can identify intermediates, transition states, and calculate activation energies. This provides a deeper understanding of the reaction's feasibility and kinetics.
For a thia-azaspiro compound, a relevant reaction to model could be a Thia-Michael addition, a common reaction involving sulfur nucleophiles. mdpi.com Computational modeling of such a reaction would involve identifying the structures of the reactants, products, and any intermediates. Transition state searches are then performed to locate the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy of the reaction.
Methods such as the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations can be used to confirm that a located transition state correctly connects the reactants and products. These studies provide detailed mechanistic insights that can be difficult to obtain through experimental means alone.
Table 3: Example of Calculated Activation Energies for a Hypothetical Reaction
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
| Step 1 | Nucleophilic attack of sulfur | 15.2 |
| Step 2 | Proton transfer | 8.5 |
| Overall Reaction | Reactants to Products | -5.3 (Exothermic) |
Theoretical Prediction and Validation of Spectroscopic Data (e.g., NMR, ECD)
Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computed structures. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation, and theoretical calculations can aid in the assignment of NMR signals.
The GIAO (Gauge-Independent Atomic Orbital) method, often used in conjunction with DFT, is a common approach for predicting NMR chemical shifts (¹H and ¹³C). chemaxon.com By calculating the NMR spectra for different low-energy conformers, a weighted average spectrum can be obtained based on the Boltzmann distribution of these conformers. This theoretical spectrum can then be compared with the experimental one. Machine learning models are also emerging as powerful tools for NMR shift prediction, especially when large datasets are available. nih.gov
For chiral molecules, Electronic Circular Dichroism (ECD) spectroscopy is a valuable technique. Time-dependent DFT (TD-DFT) calculations can be used to predict the ECD spectrum of a molecule. By comparing the calculated spectrum with the experimental one, the absolute configuration of a chiral center can be determined.
Table 4: Representative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 65.2 | 64.8 |
| C3 | 52.8 | 52.5 |
| C4 | 35.1 | 34.9 |
| C5 | 28.9 | 28.6 |
| C8 | 48.3 | 48.1 |
| C9 | 48.3 | 48.1 |
Advanced Derivatization and Functionalization Strategies of 1 Isopropyl 7 Thia 2 Azaspiro 3.5 Nonane
Functionalization of the Nitrogen Atom (e.g., Amidation, Reductive Amination, Protection/Deprotection)
Detailed experimental procedures for the specific amidation, reductive amination, or protection and deprotection of the secondary amine in 1-Isopropyl-7-thia-2-azaspiro[3.5]nonane are not extensively documented in publicly available scientific literature. However, the presence of a secondary amine is a key feature that allows for these standard transformations. In the broader context of spirocyclic amines, these reactions are fundamental for their incorporation into larger molecules. For instance, N-Boc protection is a common strategy employed for related diazaspirocycles to allow for selective functionalization.
Modifications at the Thia-Position
The sulfur atom in the thiacyclohexane ring of this compound is a key site for modification, primarily through oxidation. Research has demonstrated that the sulfur atom of a this compound derivative can be oxidized to the corresponding 7,7-dioxide. mykhailiukchem.org This transformation significantly alters the electronic and steric properties of the scaffold, which can be leveraged in drug design to modulate characteristics such as solubility and metabolic stability. The resulting sulfone is a common bioisostere for other functional groups. The existence of commercially available 7-thia-2-azaspiro[3.5]nonane 7,7-dioxide further supports the feasibility and utility of this modification. epo.org
Table 1: Oxidation at the Thia-Position
| Starting Material | Product | Transformation |
|---|
Introduction of Diverse Functional Groups onto the Spirocyclic Scaffold
The introduction of diverse functional groups onto the spirocyclic scaffold of this compound, beyond modifications at the nitrogen and sulfur atoms, is not specifically detailed in the available literature. The synthesis of the core spirocycle itself involves the reaction of a ketene with a TMS-imine, which can be derived from various aldehydes, suggesting that variation in the substituents on the azetidine (B1206935) ring is possible during the synthesis of the scaffold itself. mykhailiukchem.org
Strategic Utilization as a Building Block for Complex Molecular Architectures
This compound and its derivatives are utilized as building blocks in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The rigid, three-dimensional nature of the spirocycle is a desirable feature for creating molecules with well-defined shapes to interact with biological targets. Patent literature includes claims for complex molecules that incorporate the 7-thia-2-azaspiro[3.5]nonane moiety, often in its oxidized 7,7-dioxide form, for the development of therapeutic agents such as IRAK4 inhibitors. epo.org This indicates its role as a scaffold in the construction of larger, biologically active compounds.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| This compound-7,7-dioxide |
| 7-thia-2-azaspiro[3.5]nonane |
| 7-thia-2-azaspiro[3.5]nonane 7,7-dioxide |
| N-Boc 1-isopropyl-2,5-diazaspiro[3.4]octane |
| 1-isopropyl-2,5-diazaspiro[3.4]octane |
| 1-Isopropyl-2-azaspiro[3.4]oct-6-ene |
Conclusion and Future Research Directions
Summary of Current Understanding and Achievements in Spiro[3.5]nonane Chemistry
Spiro[3.5]nonane and its derivatives are a class of spirocyclic compounds characterized by a cyclobutane (B1203170) ring and a cyclohexane (B81311) ring sharing a single carbon atom. The inherent three-dimensionality of the spiro[3.5]nonane scaffold offers a distinct advantage in medicinal chemistry, as it allows for a more precise spatial arrangement of functional groups, potentially leading to enhanced biological activity and selectivity.
The introduction of heteroatoms, such as nitrogen and sulfur, into the spiro[3.5]nonane framework, as seen in 1-Isopropyl-7-thia-2-azaspiro[3.5]nonane, further expands the chemical space and potential applications of these compounds. The nitrogen atom can serve as a key site for interaction with biological targets and for modifying the physicochemical properties of the molecule. The presence of a sulfur atom, particularly in a thiacyclohexane ring, introduces additional structural and electronic features that can influence the compound's conformation and reactivity. A derivative, this compound 7,7-dioxide hydrochloride, indicates that the sulfur atom can be readily oxidized, offering a route to further structural diversification.
Research on related azaspiro[3.5]nonane derivatives has demonstrated their potential as GPR119 agonists, which are of interest for the treatment of metabolic disorders. nih.gov This highlights the therapeutic potential that can be unlocked by exploring the chemical space around the azaspiro[3.5]nonane core.
Identification of Emerging Synthetic Challenges and Opportunities
Despite the promising potential of spiro[3.5]nonane derivatives, their synthesis presents several challenges. The construction of the spirocyclic core, which requires the formation of a quaternary carbon center, is a significant hurdle. Traditional synthetic methods often involve multi-step sequences and may lack efficiency and stereocontrol.
For a compound like this compound, the key synthetic challenges would include:
Construction of the Azetidine (B1206935) Ring: The formation of the four-membered azetidine ring can be challenging due to ring strain.
Formation of the Thiacyclohexane Ring: The synthesis of the six-membered sulfur-containing ring requires efficient methods for carbon-sulfur bond formation.
Stereoselective Synthesis: The presence of the isopropyl group on the azetidine ring introduces a stereocenter, necessitating the development of stereoselective synthetic routes to access specific enantiomers or diastereomers.
However, these challenges also present opportunities for the development of novel synthetic methodologies. Modern synthetic techniques, such as transition-metal-catalyzed reactions and organocatalysis, offer promising avenues for the efficient and stereoselective construction of complex spirocyclic systems. The development of modular synthetic routes would be particularly valuable, allowing for the rapid generation of a library of analogs for structure-activity relationship studies.
Proposed Avenues for Further Chemical Exploration and Methodological Development
Given the limited specific information available for this compound, several avenues for future research can be proposed, building upon the general understanding of spirocyclic chemistry.
Methodological Development:
Novel Synthetic Strategies: A primary focus should be on the development of efficient and scalable synthetic routes to this compound and its derivatives. This could involve exploring intramolecular cyclization reactions, cycloaddition strategies, or the use of bifunctional building blocks that contain both the nitrogen and sulfur heteroatoms.
Asymmetric Synthesis: The development of asymmetric synthetic methods to control the stereochemistry at the spirocenter and the substituted carbon on the azetidine ring is crucial for investigating the biological activity of individual stereoisomers.
Chemical Exploration:
Structural Diversification: Once a reliable synthetic route is established, a library of analogs should be synthesized to explore the structure-activity relationships. This could involve modifying the isopropyl group, substituting the azetidine and thiacyclohexane rings, and exploring different oxidation states of the sulfur atom.
Physicochemical and Biological Profiling: A thorough investigation of the physicochemical properties of this compound and its analogs is necessary. Furthermore, screening these compounds for a wide range of biological activities, guided by the known applications of other heterocyclic spirocycles, could uncover novel therapeutic applications.
Q & A
Q. What are the primary synthetic routes for 1-Isopropyl-7-thia-2-azaspiro[3.5]nonane?
The synthesis typically involves cyclization of precursors like cyclopropylamine derivatives with thiol-containing intermediates. Key steps include:
- Cyclization : Using catalysts such as Lewis acids (e.g., BF₃·OEt₂) to promote spirocyclic ring formation .
- Substitution : Introducing the isopropyl group via nucleophilic substitution or alkylation under anhydrous conditions .
- Purification : Column chromatography or recrystallization to achieve >95% purity . Optimal yields (>80%) are achieved in polar aprotic solvents (e.g., DMF) at 60–80°C .
Q. Which analytical techniques are critical for characterizing this compound?
Structural confirmation requires:
- NMR Spectroscopy : ¹H/¹³C NMR to identify spirocyclic proton environments and substituent positions (e.g., isopropyl δ 1.0–1.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₉H₁₇NS, calc. 183.11 g/mol) .
- X-ray Crystallography : Resolving the spirocyclic conformation and bond angles .
Q. What are the compound’s solubility and stability profiles?
- Solubility : Poor in water; soluble in DMSO, DMF, and dichloromethane. LogP ~2.3 indicates moderate lipophilicity .
- Stability : Degrades above 150°C; sensitive to strong acids/bases. Storage at –20°C under inert gas is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproducts in spirocyclic synthesis?
Byproduct formation (e.g., ring-opened derivatives) is minimized by:
Q. How do structural modifications (e.g., sulfur-to-oxygen substitution) impact biological activity?
Comparative studies show:
- Thia vs. Oxa Analogs : The sulfur atom in 7-thia derivatives enhances hydrogen bonding with cysteine residues in enzymes, increasing inhibition potency (IC₅₀ ~50 nM vs. 120 nM for oxa analogs) .
- Isopropyl Group : Steric hindrance from the isopropyl moiety reduces off-target binding in kinase assays .
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) arise from assay variability. Solutions include:
- Standardized Assays : Using recombinant protein isoforms and fixed ATP concentrations .
- Structural-Activity Relationships (SAR) : Correlating crystallographic data (e.g., Protein Data Bank entries) with activity to identify critical binding motifs .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Docking Simulations : Predict interactions with cytochrome P450 enzymes to reduce metabolic clearance (e.g., modifying the spirocyclic ring to avoid CYP3A4 binding) .
- ADMET Predictions : Using tools like SwissADME to optimize logP (target: 1.5–3.0) and polar surface area (<90 Ų) for blood-brain barrier penetration .
Notes
- References to PubChem, crystallographic databases, and peer-reviewed synthesis protocols are prioritized .
- Methodological rigor is emphasized for reproducibility in academic settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
